dTAGV-1 TFA, also known as BNN-01-004, is a second-generation molecule designed for targeted protein degradation through the recruitment of the von Hippel-Lindau E3 ligase complex. This compound is a significant advancement in the dTAG (degradation tag) system, which allows researchers to manipulate protein levels in a rapid and selective manner. Unlike previous dTAG molecules that primarily utilized the cereblon E3 ligase, dTAGV-1 TFA specifically targets FKBP12 F36V-tagged proteins, enabling the degradation of proteins that are resistant to conventional degradation methods.
dTAGV-1 TFA was developed as part of ongoing research into chemical biology strategies aimed at controlling protein homeostasis. It is classified under the category of small molecules that function as proteolysis-targeting chimeras (PROTACs), specifically designed for selective protein degradation. The compound has been synthesized and characterized in various studies, demonstrating its utility in both in vitro and in vivo settings for protein regulation and degradation.
The synthesis of dTAGV-1 TFA involves several critical steps to ensure high purity and efficacy. It employs a combination of organic synthesis techniques including:
The synthesis process is optimized for yield and purity, focusing on minimizing by-products and ensuring that the final product retains its biological activity. Mass spectrometry is employed for molecular weight confirmation during characterization.
The molecular structure of dTAGV-1 TFA features a core structure designed to facilitate interaction with both the target protein (FKBP12 F36V) and the von Hippel-Lindau E3 ligase complex. The specific arrangement of functional groups within the molecule enhances its binding affinity and selectivity.
The molecular formula and weight details are typically provided in chemical databases, with specific attention to structural parameters that influence its pharmacokinetic properties.
dTAGV-1 TFA functions through a mechanism that recruits the von Hippel-Lindau E3 ligase complex to target proteins tagged with FKBP12 F36V. This recruitment leads to ubiquitination and subsequent proteasomal degradation of the target proteins.
The efficiency of dTAGV-1 TFA in inducing degradation has been demonstrated through various assays, including bioluminescent assays that measure the reduction in signal from FKBP12 F36V-tagged luciferase proteins after treatment with dTAGV-1 TFA . The compound has shown significant selectivity, degrading FKBP12 F36V-tagged proteins without affecting wild-type FKBP12 proteins.
The mechanism of action for dTAGV-1 TFA involves several key processes:
Data from pharmacokinetic studies indicate that dTAGV-1 TFA has a longer half-life compared to previous generations, enhancing its effectiveness in vivo .
dTAGV-1 TFA is typically presented as a solid at room temperature, with solubility profiles suitable for biological applications. Its stability under physiological conditions is critical for effective use in cellular assays.
The chemical properties include:
Relevant data from studies indicate that dTAGV-1 TFA maintains its activity over extended periods when stored appropriately .
dTAGV-1 TFA has diverse applications in scientific research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4